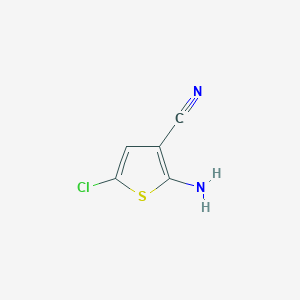

2-Amino-5-chlorothiophene-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

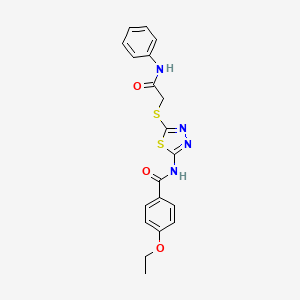

2-Amino-5-chlorothiophene-3-carbonitrile is a chemical compound with the molecular formula C5H3ClN2S . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of 2-aminothiophene-3-carbonitrile derivatives has been studied using high-speed vibration milling. The reaction conditions were optimized and the derivatives were obtained in good yield . This method has advantages in terms of short reaction time and facile conditions . A solvent-free synthesis method was used, which is environmentally friendly .Molecular Structure Analysis

The molecular structure of 2-Amino-5-chlorothiophene-3-carbonitrile consists of a five-membered ring made up of one sulfur as a heteroatom . The InChI code for this compound is 1S/C5H3ClNS/c6-5-2-1-4 (3-7)8-5/h1-2,8H .Chemical Reactions Analysis

The Gewald reaction has been a well-studied multi-component reaction. It involves the reaction of a ketone with an activated nitrile in the presence of elemental sulfur to construct poly-substituted 2-aminothiophene . Many methods have been examined to optimize the reaction conditions for the Gewald reaction .科学的研究の応用

Quantum Chemical Calculations and Structural Analysis

Quantum Chemical Calculations

Experimental and quantum chemical calculations on compounds closely related to 2-Amino-5-chlorothiophene-3-carbonitrile, like 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile, have been conducted to understand their chemical properties and behaviors. These studies provide insights into the electronic structure and potential reactivity of such compounds, essential for various applications in materials science and chemistry (Oturak et al., 2017).

X-ray Crystallography for Structure Determination

X-ray diffraction techniques have been employed to determine the crystal structures of compounds structurally similar to 2-Amino-5-chlorothiophene-3-carbonitrile. These studies are crucial for understanding the molecular geometry and electronic interactions within the compound, which are fundamental for predicting its reactivity and interactions with other molecules (Sharma et al., 2015).

Synthesis and Reactivity

Gewald Synthesis Methodology

The Gewald synthesis method has been utilized to prepare novel derivatives of 2-aminothiophene compounds. This methodology is significant for synthesizing functionalized thiophene derivatives, which have applications in developing new materials and pharmaceuticals (Khalifa & Algothami, 2020).

Scaffold for Heterocyclic Compounds Synthesis

2-Amino-5-chlorothiophene-3-carbonitrile and its derivatives serve as scaffolds for synthesizing various heterocyclic compounds. These compounds have diverse applications, including pharmaceuticals and advanced materials. The ability to use these compounds as building blocks for more complex structures is crucial for synthetic chemistry (Okuda et al., 2014).

Photovoltaic and Electronic Applications

Optical and Electronic Properties

Studies on the structural and optical properties of 4H-pyrano derivatives of 2-Amino-5-chlorothiophene-3-carbonitrile indicate their potential application in photovoltaic devices. Understanding these properties is essential for the design and optimization of materials for energy conversion and electronic applications (Zeyada et al., 2016).

Photovoltaic Device Fabrication

The photovoltaic properties of certain derivatives of 2-Amino-5-chlorothiophene-3-carbonitrile have been explored for their use in organic–inorganic photodiode fabrication. This research is critical for the development of new materials for energy harvesting and photonic applications (Zeyada et al., 2016).

特性

IUPAC Name |

2-amino-5-chlorothiophene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2S/c6-4-1-3(2-7)5(8)9-4/h1H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELJRDFUIPOFGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C#N)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-chlorothiophene-3-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-N-acetyl-6-chloro-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2489117.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-9-methylpurin-6-amine](/img/structure/B2489124.png)

![2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2489127.png)

![N-(benzo[d]thiazol-6-yl)-2-naphthamide](/img/structure/B2489129.png)

![(E)-4-(Dimethylamino)-N-[(1-methyl-3,4-dihydroisochromen-1-yl)methyl]but-2-enamide](/img/structure/B2489131.png)

![N-(2,3-dimethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2489133.png)

![[(3R,3As,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-3-yl]-[4-(6-chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B2489135.png)